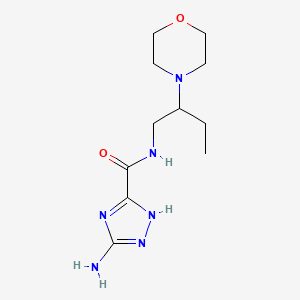
2-chloro-N-cyclooctyl-4,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclooctyl-4,5-difluorobenzamide is an organic compound with the molecular formula C15H18ClF2NO It is characterized by the presence of a chloro group, a cyclooctyl group, and two fluorine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclooctyl-4,5-difluorobenzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with cyclooctylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclooctyl-4,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amine derivatives.
Scientific Research Applications
2-chloro-N-cyclooctyl-4,5-difluorobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclooctyl-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-cyclohexyl-4,5-difluorobenzamide
- 2-chloro-N-cyclopentyl-4,5-difluorobenzamide
- 2-chloro-N-cycloheptyl-4,5-difluorobenzamide
Uniqueness
2-chloro-N-cyclooctyl-4,5-difluorobenzamide is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cycloheptyl analogs
Properties
IUPAC Name |
2-chloro-N-cyclooctyl-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO/c16-12-9-14(18)13(17)8-11(12)15(20)19-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCAWBGFEAYDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B5258694.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole](/img/structure/B5258701.png)
![4-[2-(acetylamino)-3-oxo-3-(1-piperidinyl)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5258707.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methylpentanamide](/img/structure/B5258722.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5258729.png)

![1-acetyl-N-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5258747.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5258753.png)
![N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-phenyl-1-phthalazinamine](/img/structure/B5258774.png)
![3-[2-(2-fluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5258781.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 3-nitrobenzoate](/img/structure/B5258784.png)
![5-[(2-furylmethyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5258789.png)
